molecular formula C20H24N4O2 B12748883 (E)-7-Methyl-1,3-dipropyl-8-styrylxanthine CAS No. 141807-86-5

(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine

Cat. No.: B12748883
CAS No.: 141807-86-5
M. Wt: 352.4 g/mol
InChI Key: WDTJCQXFAJILPY-VAWYXSNFSA-N
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Description

(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine is a synthetic xanthine derivative known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a styryl group attached to the xanthine core. Xanthine derivatives are well-known for their biological activities, particularly as adenosine receptor antagonists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Methyl-1,3-dipropyl-8-styrylxanthine typically involves the condensation of 7-methyl-1,3-dipropylxanthine with a suitable styryl precursor under specific reaction conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the styryl group or other parts of the molecule.

    Substitution: The xanthine core allows for substitution reactions, particularly at the methyl and propyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the xanthine core.

Scientific Research Applications

(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine has several scientific research applications:

    Chemistry: Used as a model compound for studying xanthine derivatives and their reactivity.

    Biology: Investigated for its potential as an adenosine receptor antagonist, which can influence various physiological processes.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-7-Methyl-1,3-dipropyl-8-styrylxanthine primarily involves its interaction with adenosine receptors. By binding to these receptors, the compound can inhibit the effects of adenosine, leading to various physiological responses. The molecular targets include A1, A2A, A2B, and A3 adenosine receptors, which are involved in processes such as neurotransmission, vasodilation, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Pentoxifylline: A xanthine derivative with vasodilatory properties.

Uniqueness

(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine is unique due to its styryl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other xanthine derivatives and contributes to its specific interactions with adenosine receptors.

Properties

CAS No.

141807-86-5

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

7-methyl-8-[(E)-2-phenylethenyl]-1,3-dipropylpurine-2,6-dione

InChI

InChI=1S/C20H24N4O2/c1-4-13-23-18-17(19(25)24(14-5-2)20(23)26)22(3)16(21-18)12-11-15-9-7-6-8-10-15/h6-12H,4-5,13-14H2,1-3H3/b12-11+

InChI Key

WDTJCQXFAJILPY-VAWYXSNFSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=CC=C3)C

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=CC=C3)C

Origin of Product

United States

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